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Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine, composed of the p19 (encoded by the IL23A

gene) and p40 (encoded by the IL12B gene) subunits, that plays a pivotal role in the

pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis,

Crohn's disease, and ulcerative colitis. The expression of IL-23 is tightly controlled at the

genetic and epigenetic levels, making it a key therapeutic target. This technical guide provides

an in-depth overview of the molecular mechanisms governing IL-23 expression, with a focus on

transcriptional, post-transcriptional, and epigenetic regulation. Detailed experimental protocols

and quantitative data are presented to facilitate further research and drug development in this

area.

Transcriptional Regulation of IL-23 Expression
The transcription of the IL23A and IL12B genes is a complex process orchestrated by a variety

of transcription factors that bind to specific regulatory regions in their promoters and enhancers.

The induction of IL-23 expression is primarily driven by inflammatory stimuli, which activate

signaling pathways culminating in the recruitment of these transcription factors.

Key Transcription Factors
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Several key transcription factors are essential for the induction of IL-23 subunit gene

expression:

NF-κB Family: The nuclear factor-kappa B (NF-κB) family of transcription factors, particularly

c-Rel and p65 (RelA), are critical for the expression of the p19 subunit. c-Rel has been

shown to be indispensable for TLR-induced IL23A transcription in dendritic cells. Both c-Rel

and p65 bind to κB sites in the IL23A promoter.

AP-1 (Activator Protein 1): The AP-1 transcription factor, a dimer of proteins from the Jun,

Fos, and ATF families, also plays a role in regulating IL23A expression.

CREB (cAMP response element-binding protein): CREB has been implicated in the

regulation of IL23A expression, particularly in response to signaling through the MAPK

pathway.

RUNX1/3 (Runt-related transcription factor 1/3): In intestinal epithelial cells, a transcription

enhancer complex consisting of NF-κB, c-Jun, and RUNX1/3 drives IL23A expression.

Promoter and Enhancer Regions
The promoters of both IL23A and IL12B contain binding sites for the aforementioned

transcription factors. For instance, the murine IL23A promoter has at least two functional NF-κB

binding sites that are crucial for its activity. The human IL23A promoter also contains

responsive elements for NF-κB and other transcription factors.

Signaling Pathways Regulating IL-23 Expression
The expression of IL-23 is initiated by the recognition of pathogen-associated molecular

patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition

receptors (PRRs), such as Toll-like receptors (TLRs). This recognition triggers intracellular

signaling cascades that lead to the activation of the key transcription factors.

Toll-Like Receptor (TLR) Signaling
Activation of various TLRs, including TLR2, TLR4, and TLR7/8, on antigen-presenting cells like

dendritic cells and macrophages is a potent stimulus for IL-23 production. TLR signaling
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proceeds through MyD88-dependent and/or TRIF-dependent pathways, leading to the

activation of downstream signaling modules.

MAPK and NF-κB Pathways
The mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways are central to the

induction of IL-23 expression.

MAPK Pathway: The MAPK family, including ERK1/2, p38, and JNK, is activated

downstream of TLRs. The p38 MAPK pathway, in particular, has been shown to be important

for IL23A transcription.

NF-κB Pathway: The canonical NF-κB pathway, which involves the activation of the IKK

complex and subsequent degradation of IκB proteins, leads to the nuclear translocation of

NF-κB dimers like p50/p65 and p50/c-Rel. These dimers then bind to the promoters of the

IL23A and IL12B genes to initiate transcription.
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Caption: TLR-mediated signaling leading to IL-23 expression.
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JAK-STAT Pathway
While the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT)

pathway is the primary signaling cascade downstream of the IL-23 receptor, it can also be

involved in the regulation of IL-23 expression itself, creating feedback loops. For instance,

cytokines that signal through the JAK-STAT pathway can modulate the cellular environment to

either enhance or suppress IL-23 production.

Epigenetic Regulation of IL-23 Expression
Epigenetic modifications play a crucial role in regulating the accessibility of the IL23A and

IL12B gene loci to the transcriptional machinery. These modifications include histone

modifications and DNA methylation.

Histone Modifications
The state of histone acetylation and methylation at the promoter and enhancer regions of the

IL-23 subunit genes is a key determinant of their transcriptional activity.

Histone Acetylation: Increased acetylation of histone H3 and H4 is generally associated with

active gene transcription.

Histone Methylation: Specific histone methylation marks are associated with either

transcriptional activation or repression. For example, trimethylation of histone H3 at lysine 4

(H3K4me3) is a mark of active promoters, while trimethylation of histone H3 at lysine 9

(H3K9me3) is associated with gene silencing. In dendritic cells, the E3 ligase FBXW7 has

been shown to increase IL-23 expression by degrading the histone methyltransferase

SUV39H2, leading to reduced H3K9me3 deposition at the Il23a promoter.[1][2]

Post-Transcriptional Regulation of IL-23 Expression
Following transcription, the stability of the IL23A and IL12B messenger RNAs (mRNAs) can be

regulated, providing another layer of control over IL-23 production.

mRNA Stability
The 3' untranslated regions (3'UTRs) of cytokine mRNAs often contain AU-rich elements

(AREs) that are targeted by RNA-binding proteins, which can either promote or inhibit mRNA
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decay. For instance, interferon-gamma (IFN-γ) has been shown to suppress IL-23 expression

by promoting the decay of the p19 mRNA.[3] This is mediated by the RNA-binding protein

tristetraprolin (TTP), which is induced by IFN-γ and binds to the 3'UTR of the p19 mRNA,

targeting it for degradation.[3]

Genetic Variations Affecting IL-23 Expression
Single nucleotide polymorphisms (SNPs) in the genes encoding the IL-23 subunits (IL23A and

IL12B) and the IL-23 receptor (IL23R) have been associated with susceptibility to a range of

autoimmune and inflammatory diseases. These genetic variations can influence the expression

levels of IL-23 or the signaling capacity of its receptor.

Data on IL-23 Expression and Genetic Associations
Parameter Finding Disease Context Reference

IL-23 p19 mRNA

Expression

22.3-fold increase in

lesional vs. non-

lesional skin

Psoriasis Vulgaris [2][4][5][6][7]

IL-12/23 p40 mRNA

Expression

11.6-fold increase in

lesional vs. non-

lesional skin

Psoriasis Vulgaris [2][4][5][6][7]

IL23R rs11209026

(Arg381Gln)

Protective effect (OR

= 0.38)
Crohn's Disease [1]

IL23R rs11209026
Protective effect (OR

= 0.665)
Ulcerative Colitis [4][5][7]

IL12B rs6887695
Increased risk (OR =

1.15)

Inflammatory Bowel

Disease
[3][8][9]

IL12B rs3212227
Protective haplotype

(OR = 0.58)
Psoriasis [10]

IL23A rs2066808

Increased risk for

psoriatic arthritis (OR

= 3.04)

Psoriasis [6]
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Experimental Protocols
Detailed methodologies are crucial for the accurate study of IL-23 gene regulation. Below are

outlines of key experimental protocols.

Chromatin Immunoprecipitation (ChIP) followed by
qPCR
This protocol is designed to quantify the in vivo binding of a specific transcription factor (e.g., c-

Rel) to the IL23A promoter.
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Chromatin Immunoprecipitation (ChIP) Workflow

1. Cell Cross-linking
(Formaldehyde)

2. Cell Lysis & Chromatin Shearing
(Sonication)

3. Immunoprecipitation
(Antibody against Transcription Factor)

4. Washing to remove
non-specific binding

5. Elution of Protein-DNA complexes

6. Reverse Cross-linking
& DNA Purification

7. Quantitative PCR (qPCR)
with primers for IL23A promoter

8. Data Analysis
(% Input)
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Caption: Workflow for ChIP-qPCR analysis of transcription factor binding.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b12422238?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cell Culture and Cross-linking:

Culture dendritic cells or macrophages to the desired density.

Stimulate cells with an appropriate agonist (e.g., LPS) for a specified time.

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

Quench the cross-linking reaction with glycine.

2. Cell Lysis and Chromatin Shearing:

Lyse the cells to release the nuclei.

Isolate the nuclei and resuspend in a lysis buffer.

Shear the chromatin to an average size of 200-1000 bp using sonication.

3. Immunoprecipitation:

Pre-clear the chromatin with protein A/G beads.

Incubate the sheared chromatin overnight with an antibody specific to the transcription factor

of interest (e.g., anti-c-Rel) or a negative control IgG.

Add protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-

specifically bound chromatin.

Elute the protein-DNA complexes from the beads.

5. Reverse Cross-linking and DNA Purification:

Reverse the formaldehyde cross-links by heating in the presence of NaCl.

Treat with RNase A and Proteinase K to remove RNA and protein.
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Purify the DNA using phenol-chloroform extraction or a commercial kit.

6. Quantitative PCR (qPCR):

Perform qPCR using primers designed to amplify a specific region of the IL23A promoter

known to contain the binding site for the transcription factor of interest.

Also, perform qPCR on input DNA (chromatin saved before immunoprecipitation) to

normalize the results.

7. Data Analysis:

Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the IL23A promoter in response to

various stimuli.

1. Plasmid Construction:

Clone the promoter region of the human or mouse IL23A gene upstream of a luciferase

reporter gene in a suitable expression vector.

Site-directed mutagenesis can be used to disrupt specific transcription factor binding sites

within the promoter to assess their importance.

2. Cell Transfection:

Transfect a suitable cell line (e.g., HEK293T or a myeloid cell line) with the luciferase

reporter plasmid.

Co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase) to

normalize for transfection efficiency.

3. Cell Stimulation and Lysis:

After 24-48 hours, stimulate the transfected cells with the desired agonist (e.g., LPS, TNF-α).
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Lyse the cells using a passive lysis buffer.

4. Luciferase Activity Measurement:

Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a

luminometer.

Add the Renilla luciferase substrate and measure the luminescence for normalization.

5. Data Analysis:

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla

luciferase signal.

Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is for the quantification of IL23A (p19) and IL12B (p40) mRNA expression levels.

1. RNA Extraction and cDNA Synthesis:

Isolate total RNA from cells or tissues of interest using a suitable method (e.g., TRIzol).

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase

enzyme and random primers or oligo(dT) primers.

2. qPCR Reaction Setup:

Prepare a qPCR reaction mix containing SYBR Green or a TaqMan probe, forward and

reverse primers specific for the target gene (IL23A or IL12B) and a reference gene (e.g.,

GAPDH, ACTB), and the cDNA template.

3. qPCR Cycling and Data Acquisition:

Perform the qPCR reaction in a real-time PCR cycler using a standard cycling protocol (e.g.,

initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

Monitor the fluorescence signal at each cycle.

4. Data Analysis:
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Determine the cycle threshold (Ct) value for each sample.

Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to

the reference gene and comparing to a control sample.

Conclusion
The regulation of IL-23 expression is a multifaceted process involving a complex interplay of

signaling pathways, transcription factors, and epigenetic modifications. A thorough

understanding of these regulatory networks is essential for the development of novel

therapeutic strategies that target the IL-23 pathway for the treatment of autoimmune and

inflammatory diseases. The experimental protocols and quantitative data provided in this guide

serve as a valuable resource for researchers and drug development professionals working to

unravel the complexities of IL-23 biology and translate this knowledge into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3316707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3316707/
https://pubmed.ncbi.nlm.nih.gov/22479607/
https://pubmed.ncbi.nlm.nih.gov/22479607/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1785338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1785338/
https://www.benchchem.com/product/b12422238#genetic-regulation-of-il-23-expression
https://www.benchchem.com/product/b12422238#genetic-regulation-of-il-23-expression
https://www.benchchem.com/product/b12422238#genetic-regulation-of-il-23-expression
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12422238?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

